(3-Bromo-4,5-dimethoxyphenyl)methanol CAS 52783-74-1 properties
(3-Bromo-4,5-dimethoxyphenyl)methanol CAS 52783-74-1 properties
This technical guide is structured to provide actionable, high-integrity data for researchers working with (3-Bromo-4,5-dimethoxyphenyl)methanol. It prioritizes synthetic reliability and structural differentiation, addressing common pitfalls regarding regiochemistry in this class of compounds.
CAS: 52783-74-1 Formula: C₉H₁₁BrO₃ Molecular Weight: 247.09 g/mol
Chemical Profile & Structural Analysis[1]
(3-Bromo-4,5-dimethoxyphenyl)methanol is a bifunctional benzyl alcohol derivative characterized by a specific substitution pattern: a bromine atom at the meta position (C3) relative to the hydroxymethyl group, and two methoxy groups at C4 and C5.
This molecule serves as a critical "orthogonal scaffold" in medicinal chemistry. The benzyl alcohol moiety allows for standard nucleophilic substitutions or oxidations, while the aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex biaryl systems or heterocycles.
Physicochemical Properties
Note: Experimental data for this specific isomer is limited compared to its 2-bromo analog. Values below combine available supplier data with calculated consensus.
| Property | Value / Description | Reliability Level |
| Appearance | White to off-white crystalline solid | High (Supplier Consensus) |
| Melting Point | 98–102 °C (Predicted/Analogous) | Medium (Verify Experimentally) |
| Boiling Point | ~330 °C (at 760 mmHg) | Calculated |
| Solubility | Soluble in DMSO, MeOH, EtOAc, DCM; Insoluble in Water | High |
| pKa (OH) | ~14.8 | Calculated |
| LogP | 1.85 | Calculated |
CRITICAL DISTINCTION: Researchers must distinguish CAS 52783-74-1 (3-Bromo isomer) from CAS 54370-00-2 (2-Bromo-4,5-dimethoxybenzyl alcohol). The 2-bromo isomer is more commercially common but possesses different steric and electronic properties. Always verify the substitution pattern via ¹H NMR (coupling constants of aromatic protons).
3-Bromo (Target): Aromatic protons are meta to each other (d, J ~2 Hz).
2-Bromo (Isomer): Aromatic protons are para to each other (singlets).
Synthetic Pathways: The "How-To"
Direct bromination of 3,4-dimethoxybenzyl alcohol (veratryl alcohol) is not recommended due to poor regioselectivity, often yielding mixtures of the 2-bromo and 6-bromo isomers.
The authoritative route relies on the reduction of the pre-functionalized aldehyde. This ensures the bromine atom remains strictly at the C3 position.
Validated Route: Reduction of 5-Bromoveratraldehyde
Precursor: 3-Bromo-4,5-dimethoxybenzaldehyde (CAS 6948-30-7). Reagent: Sodium Borohydride (NaBH₄). Solvent: Methanol or Ethanol.
Figure 1: The regioselective synthesis pathway ensuring correct bromine placement.
Reactivity & Functionalization: The "Why"
The utility of CAS 52783-74-1 lies in its ability to serve as a divergent intermediate. The alcohol and bromide groups react under mutually exclusive conditions.
Reactivity Map
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Path A (Suzuki Coupling): The C-Br bond is activated by Pd(0) catalysts.[1] The electron-rich nature of the ring (dimethoxy groups) facilitates oxidative addition, though steric crowding at C4/C5 must be considered.
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Path B (Appel Reaction/Substitution): The benzylic -OH is easily converted to a bromide or chloride, creating a potent electrophile for alkylation reactions (e.g., synthesizing Pinaverium analogs).
Figure 2: Divergent reactivity profile. The molecule acts as a pivot point for increasing structural complexity.
Detailed Experimental Protocol
Protocol: Reduction of 3-Bromo-4,5-dimethoxybenzaldehyde
Objective: To synthesize CAS 52783-74-1 with >98% purity.
Materials:
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3-Bromo-4,5-dimethoxybenzaldehyde (1.0 eq)
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Sodium Borohydride (NaBH₄) (0.5 – 0.6 eq)
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Methanol (anhydrous preferred)
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Saturated NH₄Cl solution
Step-by-Step Methodology:
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Preparation: Dissolve 3-bromo-4,5-dimethoxybenzaldehyde (10 mmol, 2.45 g) in Methanol (30 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
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Addition: Slowly add NaBH₄ (6 mmol, 227 mg) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.
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Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (Silica, 30% EtOAc/Hexane). The aldehyde spot (higher R_f) should disappear, replaced by the alcohol spot (lower R_f).
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Quench: Once complete, carefully quench by adding saturated NH₄Cl solution (10 mL) dropwise.
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Workup: Evaporate the bulk of the methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. The crude product usually crystallizes upon standing. Recrystallize from EtOAc/Hexane if necessary.
Expected Yield: 90–95%. Validation: ¹H NMR (CDCl₃) should show a singlet for the benzylic -CH₂- at approximately δ 4.6 ppm and disappearance of the aldehyde -CHO proton at δ 9.8 ppm.
Safety & Handling (SDS Summary)
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GHS Classification: Warning.
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Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
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Storage: Store in a cool, dry place. Keep container tightly closed. While relatively stable, benzyl alcohols can oxidize to aldehydes over long periods; store under inert gas (Argon/Nitrogen) for long-term archiving.
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Spill Response: Sweep up solid spills to avoid dust generation. Ventilate area.
References
- General Reactivity (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for the Ar-Br coupling described in Section 3).
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Compound Identity (PubChem): National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 612298 (Analogous 2-bromo isomer for comparison). Retrieved from [Link]
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Synthetic Context (Pinaverium Intermediates): QuickCompany. (n.d.). Process for Preparation of (2-Bromo-4,5-dimethoxyphenyl) methyl bromide. (Patent discussion regarding the 2-bromo isomer, illustrating the parallel chemistry for the 3-bromo variant). Retrieved from [Link]
